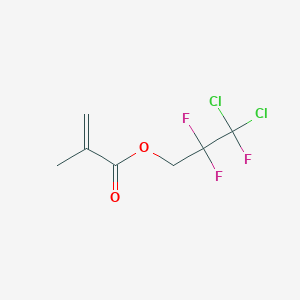![molecular formula C9H13BrO2 B14305673 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one CAS No. 112332-52-2](/img/structure/B14305673.png)
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one typically involves the reaction of 3-bromo-4-methylpentan-2-one with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can also participate in reactions that introduce additional functional groups into the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-methylpentan-2-one
- 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]butan-2-one
Eigenschaften
CAS-Nummer |
112332-52-2 |
|---|---|
Molekularformel |
C9H13BrO2 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
3-bromo-4-methyl-4-prop-2-ynoxypentan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-5-6-12-9(3,4)8(10)7(2)11/h1,8H,6H2,2-4H3 |
InChI-Schlüssel |
WMANOVRBIWXDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C)(C)OCC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


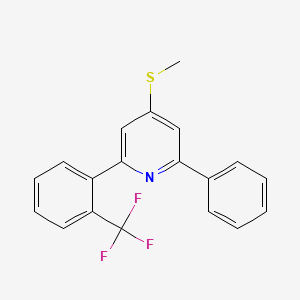
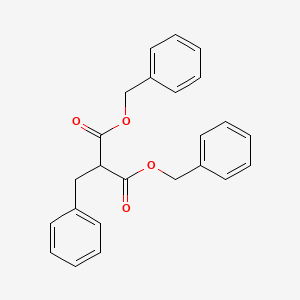
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
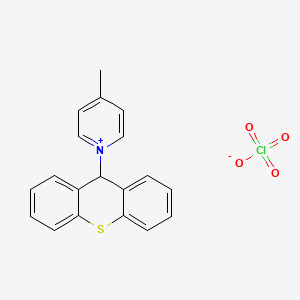
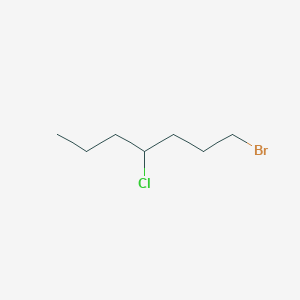
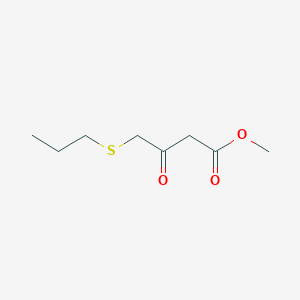

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

